molecular formula C11H10N2O3 B13529044 Ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate

Ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate

Cat. No.: B13529044
M. Wt: 218.21 g/mol
InChI Key: OSFOCKJRHPMIDG-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features both furan and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate typically involves the reaction of furan derivatives with pyrimidine precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of furan with a halogenated pyrimidine under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Comparison: Ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate is unique due to the presence of both furan and pyrimidine rings, which confer distinct chemical reactivity and biological activity. Compared to other pyrimidine derivatives, it may offer enhanced antimicrobial and anticancer properties due to the synergistic effects of its dual-ring structure .

Properties

IUPAC Name

ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)8-5-6-12-10(13-8)9-4-3-7-16-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFOCKJRHPMIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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